Methyl (Z)-(2-styrylphenyl)carbamate
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Overview
Description
Methyl (Z)-(2-styrylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (Z)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-styrylphenol with methyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve the solubility of the reactants. The final product is typically obtained through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted carbamates or ureas
Scientific Research Applications
Methyl (Z)-(2-styrylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (Z)-(2-styrylphenyl)carbamate involves its interaction with specific molecular
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
methyl N-[2-[(Z)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)17-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11- |
InChI Key |
PHJVQKWCXJQJNL-QXMHVHEDSA-N |
Isomeric SMILES |
COC(=O)NC1=CC=CC=C1/C=C\C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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